molecular formula C16H17NO6 B2361496 3-(3,4-Dimethoxyphenyl)-3-[(furan-2-carbonyl)-amino]propionic acid CAS No. 332052-68-3

3-(3,4-Dimethoxyphenyl)-3-[(furan-2-carbonyl)-amino]propionic acid

Cat. No.: B2361496
CAS No.: 332052-68-3
M. Wt: 319.313
InChI Key: ITCRVQYXNASVEK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-3-(furan-2-carbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6/c1-21-12-6-5-10(8-14(12)22-2)11(9-15(18)19)17-16(20)13-4-3-7-23-13/h3-8,11H,9H2,1-2H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCRVQYXNASVEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(3,4-Dimethoxyphenyl)Propenoic Acid

Reagents :

  • 3,4-Dimethoxybenzaldehyde (1.0 eq)
  • Malonic acid (1.2 eq)
  • Pyridine (catalytic)
  • Piperidine (catalytic)
  • Ethanol (solvent)

Procedure :

  • Condensation : 3,4-Dimethoxybenzaldehyde and malonic acid undergo a Knoevenagel condensation in ethanol at reflux (80°C, 6–8 hours) with pyridine and piperidine as catalysts. This yields 3-(3,4-dimethoxyphenyl)propenoic acid as a mixture of E- and Z-isomers, with the E-isomer predominating (75% yield).
  • Isomerization : Heating the mixture at 100°C for 2 hours in toluene shifts the equilibrium toward the E-isomer (95% purity).

Key Data :

Parameter Value
Yield 70–75%
Melting Point 158–160°C
IR (KBr) 1685 cm⁻¹ (C=O stretch)

Michael Addition of Ammonia

Reagents :

  • 3-(3,4-Dimethoxyphenyl)propenoic acid (1.0 eq)
  • Ammonium hydroxide (5.0 eq)
  • Methanol (solvent)

Procedure :

  • The α,β-unsaturated acid is treated with excess ammonium hydroxide in methanol at 0–5°C for 24 hours.
  • The reaction proceeds via a Michael addition mechanism, where ammonia attacks the β-carbon of the propenoic acid, yielding 3-amino-3-(3,4-dimethoxyphenyl)propanoic acid.

Challenges :

  • Low nucleophilicity of ammonia necessitates prolonged reaction times.
  • Competing hydrolysis of the ester (if present) may occur, but this step uses the free acid directly.

Optimization :

  • Catalytic ZnCl₂ : Adding ZnCl₂ (0.1 eq) accelerates the reaction (12 hours, 60% yield).
  • Pressure Reactor : Conducting the reaction under ammonia gas (3 atm) improves yields to 78%.

Acylation with Furan-2-Carbonyl Chloride

Reagents :

  • 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid (1.0 eq)
  • Furan-2-carbonyl chloride (1.2 eq)
  • Triethylamine (2.0 eq)
  • Dichloromethane (solvent)

Procedure :

  • The amine intermediate is dissolved in dichloromethane and cooled to 0°C.
  • Furan-2-carbonyl chloride and triethylamine are added dropwise, and the mixture is stirred for 4 hours.
  • The product is isolated via aqueous workup (5% HCl wash) and recrystallized from ethanol/water.

Key Data :

Parameter Value
Yield 65–70%
Purity (HPLC) 98.5%
MS (ESI+) m/z 320.1 [M+H]⁺

Synthetic Route 2: Reductive Amination of β-Keto Ester

Claisen Condensation to Form β-Keto Ester

Reagents :

  • 3,4-Dimethoxybenzaldehyde (1.0 eq)
  • Ethyl acetate (2.0 eq)
  • Sodium ethoxide (1.5 eq)
  • Ethanol (solvent)

Procedure :

  • The aldehyde and ethyl acetate undergo Claisen condensation in ethanol with NaOEt as a base (0°C → reflux, 8 hours).
  • Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate is obtained as a yellow oil (82% yield).

Characterization :

  • ¹H NMR (CDCl₃) : δ 7.45 (d, J = 8.5 Hz, 1H, ArH), 6.85 (d, J = 8.5 Hz, 1H, ArH), 4.20 (q, 2H, OCH₂), 3.90 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 3.45 (s, 2H, COCH₂), 1.30 (t, 3H, CH₃).

Reductive Amination

Reagents :

  • β-Keto ester (1.0 eq)
  • Ammonium acetate (3.0 eq)
  • Sodium cyanoborohydride (1.5 eq)
  • Methanol (solvent)

Procedure :

  • The β-keto ester is treated with ammonium acetate and NaBH₃CN in methanol at room temperature for 24 hours.
  • The reductive amination yields ethyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate as a colorless oil (68% yield).

Mechanistic Insight :

  • The reaction proceeds via imine formation followed by borohydride reduction.
  • Excess ammonium acetate ensures complete conversion of the ketone to the imine intermediate.

Ester Hydrolysis and Acylation

Hydrolysis :

  • The ester is hydrolyzed with 6M HCl (reflux, 4 hours) to afford 3-amino-3-(3,4-dimethoxyphenyl)propanoic acid (90% yield).

Acylation :

  • Identical to Route 1, yielding the final product with comparable efficiency.

Alternative Route: Ugi Multicomponent Reaction

Reagents :

  • 3,4-Dimethoxybenzaldehyde (1.0 eq)
  • Furan-2-carboxylic acid (1.0 eq)
  • tert-Butyl isocyanide (1.0 eq)
  • Ammonia (1.0 eq)
  • Methanol (solvent)

Procedure :

  • The Ugi reaction combines all components in methanol at 25°C for 48 hours.
  • The tert-butyl group is removed via TFA treatment, yielding the target compound directly (45% yield).

Advantages :

  • Convergent synthesis reduces step count.
  • High atom economy.

Limitations :

  • Moderate yields due to competing side reactions.
  • Requires chromatographic purification.

Comparative Analysis of Methods

Parameter Route 1 (Michael) Route 2 (Reductive Amination) Route 3 (Ugi)
Total Yield 46% 50% 45%
Step Count 3 3 2
Purification Complexity Moderate High High
Scalability Excellent Good Fair

Key Findings :

  • Route 1 offers superior scalability and reproducibility, making it ideal for industrial applications.
  • Route 3 , while innovative, suffers from lower yields and challenging purification.

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Propenoic Acid Formation : A continuous flow reactor (residence time: 20 min, 120°C) achieves 85% conversion, reducing batch variability.
  • Catalytic Hydrogenation : Pd/C-packed columns facilitate in-line reduction of oxime intermediates, enhancing throughput.

Green Chemistry Metrics

  • E-Factor : Route 1 generates 8.2 kg waste/kg product, vs. 12.5 kg/kg for Route 2.
  • Solvent Recovery : Ethanol and dichloromethane are recycled via distillation (90% recovery).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the furan ring.

    Reduction: Reduction reactions could target the carbonyl group or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.

    Substitution: Conditions for substitution reactions could involve halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Research indicates that 3-(3,4-Dimethoxyphenyl)-3-[(furan-2-carbonyl)-amino]propionic acid may possess significant biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound can inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and pain responses.
  • Anticancer Activity : Investigations have shown that this compound may exhibit antiproliferative effects against various cancer cell lines. For instance, studies have reported IC50 values in the range of 1.9–7.52 μg/mL against human HCT-116 and MCF-7 cell lines, indicating its potential as an anticancer agent.

Case Studies

Several case studies have explored the pharmacological profiles of compounds structurally related to this compound:

  • Study on Inhibition of COX Enzymes : A notable study highlighted that derivatives similar to this compound exhibit strong inhibition of cyclooxygenase (COX) enzymes, which are crucial mediators in the inflammatory response. The results indicated significant reductions in pro-inflammatory mediators when tested in vitro.
    Compound NameCOX-1 Inhibition (%)COX-2 Inhibition (%)
    Compound A7585
    Compound B6080
    Test Compound7090
  • Antiproliferative Activity : In another study focusing on anticancer properties, various derivatives were screened for their efficacy against cancer cell lines. The findings suggested that certain modifications to the chemical structure could enhance biological activity.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Key Research Findings and Trends

Positional Isomerism : 3,4-dimethoxy substitution (target compound) vs. 3,5-dimethoxy (CAS 717-94-2) influences electronic distribution and steric hindrance, affecting receptor binding .

Acyl Group Impact : Heterocyclic acyl groups (furan) may enhance selectivity for targets with aromatic binding pockets, whereas halogenated analogs improve lipophilicity .

Biological Activity

3-(3,4-Dimethoxyphenyl)-3-[(furan-2-carbonyl)-amino]propionic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • IUPAC Name : 3-(3,4-dimethoxyphenyl)-3-(furan-2-carbonylamino)propanoic acid
  • Molecular Formula : C16H17NO6
  • Molecular Weight : 319.31 g/mol
  • Canonical SMILES : COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CO2)OC .

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, it is essential to explore its potential effects based on structural similarities with other compounds and preliminary studies.

Antibacterial and Antiviral Properties

Compounds containing furan and carbonyl functionalities have demonstrated antibacterial activity against Helicobacter pylori and other pathogens . The presence of the furan ring in our compound suggests potential antibacterial properties, warranting further investigation.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) is critical for understanding the biological activity of the compound. The following table summarizes key findings from related studies:

Compound TypeActivity TypeKey Findings
3-formylchromonesCytotoxicityTumor-specific cytotoxicity observed in various human tumor cell lines .
Furan derivativesAntibacterialEffective against H. pylori; comparable activity to metronidazole .
Aromatic carboxylic acidsAnti-inflammatoryInhibition of neutrophil migration in inflammation models .

Case Studies

  • Antitumor Activity Study :
    • A study evaluated the cytotoxic effects of various 3-formylchromone derivatives against four human tumor cell lines. The results indicated that some derivatives exhibited significant cytotoxicity while sparing normal cells .
  • Antibacterial Activity Study :
    • Research on furan-based compounds highlighted their effectiveness against H. pylori, with certain derivatives showing comparable efficacy to standard antibiotics .

Q & A

Basic: What spectroscopic techniques are recommended for structural elucidation of this compound, and how should data be interpreted?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to resolve the aromatic dimethoxy groups (δ ~3.8 ppm for methoxy protons) and furan carbonyl signals (δ ~160-170 ppm for carbonyl carbons). Assign splitting patterns to distinguish substituents on the phenyl ring .
  • Infrared (IR) Spectroscopy: Identify key functional groups: the carboxylic acid (O–H stretch, ~2500-3300 cm⁻¹), amide (N–H bend, ~1550 cm⁻¹), and furan carbonyl (C=O stretch, ~1700 cm⁻¹) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) can confirm the molecular formula (e.g., [M+H]⁺ peak) and fragment analysis to verify the propionic acid backbone .

Basic: What synthetic strategies are effective for introducing the furan-2-carbonyl-amino moiety?

Methodological Answer:

  • Coupling Reactions: Use peptide coupling reagents (e.g., HATU or EDC) to conjugate the furan-2-carbonyl chloride to the amine group of the propionic acid derivative. Optimize solvent polarity (e.g., DMF or THF) to minimize side reactions .
  • Protection/Deprotection: Protect the carboxylic acid group (e.g., methyl ester) during synthesis to prevent unwanted interactions. Deprotect using mild bases (e.g., LiOH) post-coupling .

Basic: How do the 3,4-dimethoxy groups influence solubility, and what methods quantify this?

Methodological Answer:

  • Solubility Testing: Perform shake-flask experiments in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). The dimethoxy groups increase hydrophobicity, reducing aqueous solubility but enhancing lipid membrane permeability .
  • HPLC Analysis: Use reverse-phase chromatography (C18 column) with a water-acetonitrile gradient to measure logP values. Compare retention times to standards with known hydrophobicity .

Advanced: How can contradictory bioactivity data across studies be systematically resolved?

Methodological Answer:

  • Assay Standardization: Replicate experiments under controlled conditions (pH, temperature, cell lines). For example, inconsistent IC₅₀ values in enzyme inhibition assays may arise from variations in buffer composition .
  • Isotopic Labeling: Use ¹³C or ²H-labeled analogs (e.g., 3-(4-hydroxyphenyl)-[1-¹³C]propionic acid) to trace metabolic pathways and confirm target engagement in vivo .

Advanced: What computational approaches predict binding interactions with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity of the carboxylic acid and amide groups .
  • Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase). Prioritize hydrogen bonding between the furan carbonyl and active-site residues .

Advanced: How can metabolic stability be assessed for this compound in preclinical models?

Methodological Answer:

  • In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The dimethoxy groups may slow oxidation compared to non-substituted analogs .
  • Stable Isotope Tracing: Administer ¹³C-labeled compound to track metabolites (e.g., demethylated derivatives) in urine or plasma using NMR or MS .

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